1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride, also known as DFPPA-HCl, is an organic compound with a wide range of applications in scientific research. DFPPA-HCl is a highly potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme which plays a key role in regulating the activity of cyclic adenosine monophosphate (cAMP) in cells. DFPPA-HCl has been used in a variety of research applications, including studies of the mechanisms of action of various drugs, the biochemical and physiological effects of drugs, and the effects of drugs on cell signaling pathways.
Scientific Research Applications
Synthesis and Characterization of Amines
The study by Ilert and Hartmann (1972) demonstrates the utility of thin-layer chromatography for separating dinitrophenyl derivatives of steam volatile amines, a technique that could be applied in the purification and analysis of compounds like 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride (Ilert & Hartmann, 1972).
Cavill, Ford, and Solomon (1960) described a synthesis method for alkylpyridines, indicating a broader scope of synthetic approaches for structurally complex amines, potentially including the synthesis of 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride (Cavill, Ford, & Solomon, 1960).
Medicinal Chemistry Applications
- Goh et al. (2014) discussed the synthesis of bicyclo[1.1.1]pentan-1-amine, highlighting the importance of such structures in medicinal chemistry. This underscores the relevance of studying compounds like 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride for potential bioactive properties (Goh et al., 2014).
Material Science and Catalysis
- Rossetto et al. (2015) explored the use of β-diimine ligands in olefin oligomerization, a process that could be influenced by the structural properties of amines such as 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride. This research might provide a foundation for the compound's application in catalytic processes (Rossetto et al., 2015).
Corrosion Inhibition
- Negm et al. (2012) investigated the inhibitory action of novel diquaternary Schiff dibases on the acid dissolution of carbon steel, suggesting that structurally related amines, including possibly 1-(2,6-Difluorophenyl)pentan-1-amine hydrochloride, could serve as effective corrosion inhibitors (Negm et al., 2012).
properties
IUPAC Name |
1-(2,6-difluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURCFINUSOUHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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